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Compound of Interest

3,3-Dimethoxypyrrolidine
Compound Name:
hydrochloride

Cat. No.: B1462773

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of
numerous natural products, pharmaceuticals, and bioactive compounds.[1][2] Its prevalence in
essential amino acids like proline ensures its biocompatibility and frequent integration into
peptides and proteins.[2] As a saturated five-membered nitrogen heterocycle, the pyrrolidine
scaffold offers a three-dimensional geometry that is increasingly sought after in modern drug
design to enhance target specificity and improve physicochemical properties.[1]

This guide provides a comprehensive technical overview of a specific, functionalized building
block: 3,3-Dimethoxypyrrolidine hydrochloride. While direct, publicly available experimental
data for this exact compound is limited, this document leverages established principles of
physical organic chemistry and draws upon data from closely related structural analogs to
present a robust, predictive profile. For researchers, scientists, and drug development
professionals, understanding these properties is critical for its effective application in synthesis,
lead optimization, and the development of novel chemical entities. We will explore its molecular
identity, predicted physicochemical characteristics, standard analytical protocols for its
characterization, and its potential strategic role in drug discovery.

Part 1: Molecular Structure and Identification

The foundational step in characterizing any chemical compound is to establish its precise
molecular identity. The structure of 3,3-Dimethoxypyrrolidine hydrochloride consists of a
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central pyrrolidine ring substituted at the C3 position with two methoxy groups. The nitrogen
atom is protonated, forming a hydrochloride salt. This salt form typically enhances crystallinity
and aqueous solubility compared to the free base.

Identifier Value

IUPAC Name 3,3-dimethoxypyrrolidin-1-ium chloride
Molecular Formula CeH14CINO2

Molecular Weight 167.63 g/mol

Exact Mass 167.07131 Da

SMILES COC1(CCNC1)0C.Cl

INChl=1S/C6H13NO2.CIH/c1-8-6(9-2)3-4-7-5-

InChl Ke
Y 6;/h7H,3-5H2,1-2H3;1H

Part 2: Predicted Physicochemical Properties

The following properties are predicted based on the known characteristics of analogous
compounds, such as 3,3-dimethylpyrrolidine hydrochloride and 3-methoxypyrrolidine
hydrochloride.[3][4][5] These predictions provide a reliable baseline for experimental design.
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= . Predicted Value / Rationale and Comparative
roper
S/ Characteristic Analysis

As a hydrochloride salt, the
compound is expected to be a
) ) ) solid at room temperature,
_ White to off-white crystalline o o
Physical Form " similar to other pyrrolidine HCI
soli

salts like (R)-3-
Hydroxypyrrolidine
hydrochloride.[6]

This range is estimated by
comparing it to related
structures. 3,3-
Difluoropyrrolidine

Melting Point 170.190 °C hydrochloride r-nelts at 183-187
°C. The gem-dimethoxy groups
may influence crystal lattice
energy differently than gem-
difluoro groups, but a similar

range is a logical starting point.

The boiling point of the related

3-Methoxypyrrolidine is 171.7

°C at 760 mmHg.[3] As a salt,
- ) the hydrochloride form will

Boiling Point >200 °C (decomposes) o )

have a significantly higher

boiling point and is likely to

decompose before boiling at

atmospheric pressure.

The hydrochloride salt form
confers high polarity, ensuring
Soluble in water, methanol, solubility in polar protic
Solubility DMSO. Sparingly soluble in solvents like water and
dichloromethane, ethyl alcohols. The organic
acetate. backbone allows for solubility
in polar aprotic solvents like

DMSO.
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The pKa of the protonated
secondary amine in the
pyrrolidine ring is expected to
be in this range, typical for
oka 95105 f:yclic se.cr?ndary arnmonium
ions. This is a crucial
parameter for designing
purification protocols and
understanding its ionization

state at physiological pH.

Part 3: Spectroscopic and Analytical
Characterization Protocols

Characterization of 3,3-Dimethoxypyrrolidine hydrochloride relies on standard analytical
techniques. The following sections detail the expected spectral features and provide field-
proven, step-by-step protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.
Expected Spectral Features:
e 'HNMR:
o -OCHs protons: A sharp singlet integrating to 6H, expected around o 3.2-3.5 ppm.

o Ring protons (-CH2-): Multiple signals (triplets or multiplets) between & 2.0-3.8 ppm. The
protons on C2 and C5 (adjacent to the nitrogen) will be deshielded and appear further
downfield compared to the C4 protons.

o N-H proton: A broad singlet, potentially exchangeable with D20, expected between & 8.0-
10.0 ppm, characteristic of an ammonium salt.

e 13C NMR:
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o -OCHs carbons: A signal around & 50-55 ppm.

o Quaternary carbon (C3): A signal around & 95-105 ppm, distinguished by the absence of
attached protons in a DEPT-135 experiment.

o Ring carbons (C2, C4, C5): Signals between 6 25-60 ppm.

o Sample Preparation: Accurately weigh 5-10 mg of 3,3-Dimethoxypyrrolidine
hydrochloride and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., D20, DMSO-
ds, or MeOD) in a standard 5 mm NMR tube.

e Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument
to ensure optimal magnetic field homogeneity.

o Data Acquisition:

o Acquire a *H NMR spectrum using a standard pulse program. A spectral width of 12-15
ppm is typically sufficient.

o Acquire a 133C NMR spectrum. A spectral width of 220-240 ppm is standard.

o (Optional) Perform 2D NMR experiments like COSY and HSQC to confirm proton-proton
and proton-carbon correlations, respectively.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired data. Calibrate the chemical shifts using the residual solvent peak as an internal
standard.

Sample Preparation Data Acquisition Data Processing & Analysis
Weigh 5-10 mg Dissolve in Transfer to Tune & Shim Acquire 1H, 13C, Fourier Transform Calibrate & Integrate Structure Elucidation
of Compound 0.6 mL Deuterated Solvent NMR Tube Spectrometer & 2D Spectra & Phasing Spectra

Click to download full resolution via product page

Workflow for structural elucidation via NMR.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Spectral Features:

¢ N-H stretch: A broad and strong absorption band in the range of 2700-3100 cm™1,
characteristic of an ammonium salt (R2NHz%).

e C-H stretch: Multiple sharp bands between 2850-3000 cm~1.

e C-O stretch: Strong, characteristic bands for the ether linkages of the methoxy groups,
expected around 1050-1150 cm~1.

 Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with a solvent like isopropanol and allowing it to dry completely.

e Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as
it will be subtracted from the sample spectrum.

o Sample Application: Place a small amount (1-2 mg) of the solid 3,3-Dimethoxypyrrolidine
hydrochloride onto the ATR crystal, ensuring complete coverage of the crystal surface.

o Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the
sample and the crystal. Acquire the IR spectrum, typically by co-adding 16 or 32 scans over
a range of 4000-400 cm~1.

o Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify
the key functional group absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the
molecule, confirming its molecular weight and elemental composition.

Expected Spectral Features:

e Method: Electrospray lonization (ESI) in positive mode is ideal for this pre-ionized salt.
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Parent lon: The analysis will detect the free base form. The expected molecular ion peak will
be the protonated molecule [M+H]* at an m/z corresponding to the free base (CeH13NO2),
which is 132.09.

High-Resolution MS (HRMS): HRMS analysis should confirm the elemental composition,
with a calculated exact mass of 132.09681 for [CeH1aNO2]*.

Fragmentation: Key fragmentation pathways would likely involve the loss of a methoxy group
(-OCHs) or methanol (-CH3OH).

Sample Preparation: Prepare a dilute solution of the compound (~100 pg/mL) in a suitable
solvent system, such as a mixture of water and methanol with 0.1% formic acid to ensure
ionization.

Chromatographic Separation (LC):

o Inject a small volume (1-5 pL) of the sample solution onto a C18 reverse-phase HPLC
column.

o Elute the compound using a gradient of mobile phase A (e.g., water + 0.1% formic acid)
and mobile phase B (e.g., acetonitrile + 0.1% formic acid). This step separates the analyte
from potential impurities.

Mass Spectrometric Detection (MS):
o The eluent from the LC column is directed into the ESI source of the mass spectrometer.
o Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da).

o (Optional) Perform tandem MS (MS/MS) on the parent ion (m/z 132.1) to induce
fragmentation and aid in structural confirmation.

Data Analysis: Extract the mass spectrum corresponding to the chromatographic peak of the
compound and analyze the m/z values of the parent ion and any significant fragment ions.
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General workflow for compound verification via LC-MS.

Part 4: Applications in Drug Discovery and
Development

The strategic value of 3,3-Dimethoxypyrrolidine hydrochloride lies in the unique
combination of its pyrrolidine core and gem-dimethoxy substitution.

o Scaffold Rigidity and 3D Shape: The 3,3-disubstitution pattern introduces a rigid stereocenter
that locks the pyrrolidine ring in a specific conformation. This pre-organization can reduce the
entropic penalty upon binding to a biological target, potentially leading to higher affinity and
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selectivity. This focus on sp3-enriched 3D building blocks is a key trend in modern drug
discovery.[1]

o Modulation of Physicochemical Properties: The two methoxy groups significantly influence
the molecule's properties compared to a non-substituted or alkyl-substituted pyrrolidine.

o Polarity and Solubility: The ether oxygens act as hydrogen bond acceptors, which can
enhance aqueous solubility and interactions with polar residues in a protein binding
pocket.

o Lipophilicity (logP): The methoxy groups provide a balance between polarity and
lipophilicity, a critical parameter (known as 'logP’) that governs a drug's absorption,
distribution, metabolism, and excretion (ADME) profile.

o Metabolic Stability: The quaternary carbon at the C3 position is not susceptible to oxidation
by cytochrome P450 enzymes, a common metabolic pathway. This intrinsic stability can be
advantageous for designing drug candidates with longer half-lives.

Safety &
Lead Optimization Efficac
(ADME/Tox Profiling)

Hit Identification IXQEY
(Screening)

Building Block
(3,3-Dimethoxypyrrolidine HCI)

Library Synthesis

(High-Throughput Chemistry) Preclinical Candidate

Click to download full resolution via product page

Use of building blocks in the drug discovery process.

Part 5: Safety and Handling

Based on GHS classifications for analogous compounds like 3,3-Dimethylpyrrolidine
hydrochloride and various aminopyrrolidines, 3,3-Dimethoxypyrrolidine hydrochloride
should be handled as a potentially hazardous chemical.[7][8]

o Hazard Statements: Likely to be classified as H302 (Harmful if swallowed), H315 (Causes
skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory
irritation).[7][8]

e Precautionary Measures:
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o P261: Avoid breathing dust.

o P264: Wash skin thoroughly after handling.

o P280: Wear protective gloves, eye protection, and face protection.

o P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

o P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated fume hood, using appropriate personal
protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant
gloves. Refer to a comprehensive Safety Data Sheet (SDS) from the supplier before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Introduction: The Pyrrolidine Scaffold and the
Significance of 3,3-Dimethoxypyrrolidine Hydrochloride]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1462773#physicochemical-properties-
of-3-3-dimethoxypyrrolidine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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